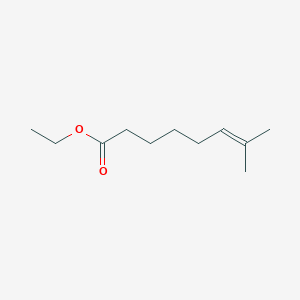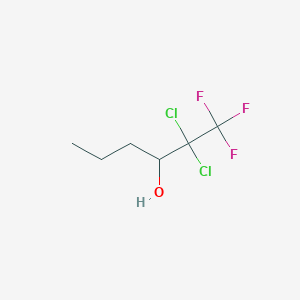
2,2-Dichloro-1,1,1-trifluorohexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1,1,1-trifluorohexan-3-ol is an organic compound with the molecular formula C6H9Cl2F3O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,1,1-trifluorohexan-3-ol typically involves the halogenation of hexanol derivatives. One common method is the reaction of hexan-3-ol with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1,1,1-trifluorohexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of hexan-3-one or hexanoic acid.
Reduction: Formation of partially halogenated hexanols.
Substitution: Formation of hexan-3-amine or hexan-3-ol derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1,1,1-trifluorohexan-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1,1,1-trifluorohexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s effects on biological pathways depend on its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-1,1,1-trifluoroethane: A related compound with similar halogenation but a shorter carbon chain.
1,1,1-Trifluoro-2,2-dichloroethane: Another halogenated compound with similar chemical properties.
1,2-Dichloro-1,1,2,2-tetrafluoroethane: A compound with additional fluorine atoms, leading to different reactivity.
Uniqueness
2,2-Dichloro-1,1,1-trifluorohexan-3-ol is unique due to its specific combination of chlorine and fluorine atoms on a hexane backbone, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds allows for different applications and reactivity patterns.
Eigenschaften
CAS-Nummer |
103654-89-3 |
|---|---|
Molekularformel |
C6H9Cl2F3O |
Molekulargewicht |
225.03 g/mol |
IUPAC-Name |
2,2-dichloro-1,1,1-trifluorohexan-3-ol |
InChI |
InChI=1S/C6H9Cl2F3O/c1-2-3-4(12)5(7,8)6(9,10)11/h4,12H,2-3H2,1H3 |
InChI-Schlüssel |
SAQRXVZUYJDTQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(C(F)(F)F)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





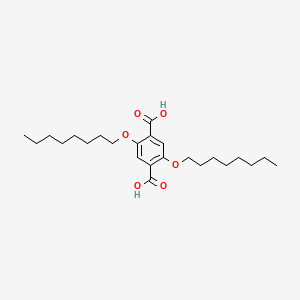
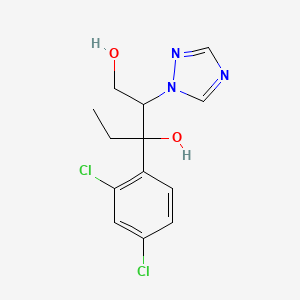



![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)
![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
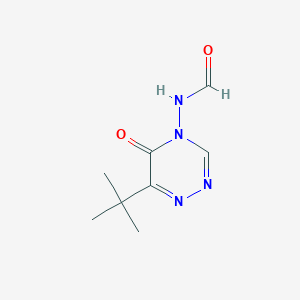
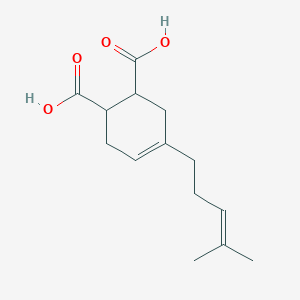
![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)
